H-Ser-ser-OH

Description

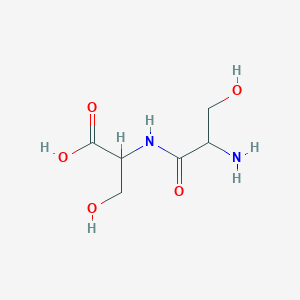

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-amino-3-hydroxypropanoyl)amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O5/c7-3(1-9)5(11)8-4(2-10)6(12)13/h3-4,9-10H,1-2,7H2,(H,8,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZKQVQKUZMAADP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)NC(CO)C(=O)O)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90984688 | |

| Record name | N-(2-Amino-1,3-dihydroxypropylidene)serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90984688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6620-95-7 | |

| Record name | N-Serylserine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006620957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Amino-1,3-dihydroxypropylidene)serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90984688 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical properties of H-Ser-Ser-OH dipeptide

An In-Depth Technical Guide to the Physicochemical Properties of H-Ser-Ser-OH Dipeptide

Authored by: A Senior Application Scientist

Introduction

The dipeptide H-Ser-Ser-OH, also known as Seryl-serine, is a fundamental building block in the study of peptide chemistry and proteomics. Comprised of two L-serine residues linked by a peptide bond, its structure presents unique physicochemical characteristics driven by the presence of polar hydroxyl side chains, along with terminal amino and carboxyl groups.[1][2] This guide provides a comprehensive overview of these properties, offering both theoretical insights and practical experimental protocols for their characterization. A thorough understanding of the physicochemical nature of H-Ser-Ser-OH is critical for researchers and professionals in drug development, biochemistry, and materials science, as these properties govern its behavior in biological systems, formulation strategies, and analytical procedures.

Core Physicochemical Properties of H-Ser-Ser-OH

The physicochemical properties of H-Ser-Ser-OH are summarized below. These values are a combination of predicted data from computational models and established values for its constituent amino acid, L-serine.

| Property | Value | Source |

| Molecular Formula | C6H12N2O5 | [2] |

| Molecular Weight | 192.17 g/mol | [2] |

| Predicted Water Solubility | 89.2 g/L | [1] |

| Predicted logP | -3.4 to -5.48 | [1][2] |

| Predicted pKa (Strongest Acidic) | 3.3 | [1] |

| Predicted pKa (Strongest Basic) | 7.85 | [1] |

| Hydrogen Bond Donor Count | 5 | [2] |

| Hydrogen Bond Acceptor Count | 6 | [2] |

| Polar Surface Area | 132.88 Ų | [1] |

Detailed Analysis of Physicochemical Characteristics

Molecular Structure and Composition

H-Ser-Ser-OH is a dipeptide formed from two L-serine amino acids.[2] The structure features a central peptide bond, a free N-terminal amino group, a free C-terminal carboxyl group, and two hydroxyl (-OH) groups in the side chains. These functional groups are pivotal in defining the dipeptide's polarity, solubility, and reactivity.

Acid-Base Properties: pKa and Isoelectric Point (pI)

The charge state of H-Ser-Ser-OH is pH-dependent due to its ionizable N-terminal amino group and C-terminal carboxyl group.

-

pKa Values : The pKa values of the terminal groups in a peptide differ from those of the free amino acid. For H-Ser-Ser-OH, the predicted pKa for the C-terminal carboxyl group is around 3.3, while the N-terminal amino group has a predicted pKa of approximately 7.85.[1] The hydroxyl groups of the serine side chains have a very high pKa (around 13) and are not considered to be ionizable under typical physiological conditions.[3]

-

Isoelectric Point (pI) : The isoelectric point (pI) is the pH at which the dipeptide carries no net electrical charge.[4][5] For a simple peptide like H-Ser-Ser-OH with only two ionizable groups (the N-terminus and C-terminus), the pI can be estimated by averaging the pKa values of these two groups.[6]

Estimated pI = (pKa_COOH + pKa_NH3+) / 2

Using the predicted pKa values: Estimated pI = (3.3 + 7.85) / 2 = 5.575

This calculated pI suggests that H-Ser-Ser-OH is negatively charged at a physiological pH of 7.4.

Solubility

The solubility of a peptide is largely dictated by its amino acid composition and overall polarity.[7]

-

Aqueous Solubility : H-Ser-Ser-OH is composed of two polar serine residues, which contain hydrophilic hydroxyl groups.[8] This composition suggests a high affinity for water and, consequently, good aqueous solubility. The predicted water solubility is 89.2 g/L.[1] The constituent amino acid, L-serine, is also known to be soluble in water.[9][10]

-

Solubility in Organic Solvents : While highly soluble in aqueous solutions, its solubility in non-polar organic solvents is expected to be limited due to its polar nature. For peptides with low aqueous solubility, solvents like DMSO, methanol, or isopropanol can be considered.[7]

Stability

Peptide stability is a critical factor, particularly for therapeutic applications and long-term storage.[11][12]

-

Chemical Stability : The primary degradation pathways for peptides include hydrolysis of the peptide bond, which can be accelerated at extreme pH values and elevated temperatures.[13] Due to the absence of highly susceptible residues like asparagine or methionine, H-Ser-Ser-OH is less prone to deamidation and oxidation under standard conditions.[13]

-

Storage : For optimal stability, H-Ser-Ser-OH should be stored in a lyophilized state at -20°C or below.[14] If in solution, it is advisable to prepare aliquots and store them frozen to minimize freeze-thaw cycles.[7] For peptides containing residues susceptible to oxidation, the use of oxygen-free solvents is recommended.[15]

Experimental Protocols

Determination of Aqueous Solubility

This protocol outlines a systematic approach to determine the solubility of H-Ser-Ser-OH in an aqueous buffer.

Methodology:

-

Preparation : Weigh a small, precise amount of lyophilized H-Ser-Ser-OH (e.g., 1 mg) into a microcentrifuge tube.

-

Initial Solvent Addition : Add a calculated volume of sterile, distilled water (e.g., 100 µL) to the tube to achieve a high starting concentration.

-

Dissolution : Vortex the tube for 1-2 minutes. If the peptide does not fully dissolve, sonication or gentle warming (up to 40°C) can be employed to aid dissolution.[15]

-

Incremental Solvent Addition : If the peptide remains insoluble, add small, precise increments of the solvent, vortexing after each addition, until the peptide is fully dissolved.

-

Calculation : The solubility is calculated based on the total volume of solvent required to dissolve the initial mass of the peptide.

Caption: Workflow for determining the aqueous solubility of H-Ser-Ser-OH.

Experimental Determination of Isoelectric Point (pI)

The pI of H-Ser-Ser-OH can be accurately determined using isoelectric focusing (IEF) or potentiometric titration.[16][17]

Methodology (Capillary Isoelectric Focusing - cIEF):

-

Sample Preparation : Dissolve the H-Ser-Ser-OH peptide in a solution containing carrier ampholytes that establish a pH gradient.

-

Capillary Setup : Load the sample into a capillary column filled with the ampholyte solution.

-

Focusing : Apply a high voltage across the capillary. The peptide will migrate through the pH gradient until it reaches the pH that corresponds to its pI, at which point its net charge is zero, and migration ceases.

-

Detection : The focused peptide is then mobilized past a detector (typically UV absorbance). The position of the peak corresponds to its pI.

Caption: Workflow for experimental pI determination using cIEF.

Peptide Stability Assessment

This protocol provides a framework for assessing the stability of H-Ser-Ser-OH under specific conditions, adhering to principles outlined in ICH guidelines for stability testing.[11][18]

Methodology (Accelerated Stability Study):

-

Sample Preparation : Prepare multiple identical solutions of H-Ser-Ser-OH at a known concentration in a relevant buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation : Store the samples under accelerated stability conditions (e.g., 40°C with 75% relative humidity).

-

Time Points : At specified time points (e.g., 0, 1, 2, and 4 weeks), remove a sample for analysis.

-

Analysis : Analyze the samples using a stability-indicating method, typically reverse-phase high-performance liquid chromatography (RP-HPLC). This method should be capable of separating the intact H-Ser-Ser-OH from any potential degradation products.[13]

-

Quantification : Quantify the peak area of the intact peptide at each time point. A decrease in the main peak area, along with the appearance of new peaks, indicates degradation.

Caption: Workflow for assessing the stability of H-Ser-Ser-OH.

Conclusion

The physicochemical properties of the H-Ser-Ser-OH dipeptide are fundamentally dictated by its polar amino acid composition. Its high polarity, conferred by the two hydroxyl side chains and terminal ionic groups, results in excellent aqueous solubility and a neutral to slightly acidic isoelectric point. While generally stable, its susceptibility to hydrolysis under harsh conditions necessitates careful handling and storage. The experimental protocols provided in this guide offer a robust framework for the empirical validation of these properties, ensuring accurate and reproducible results for researchers and developers in the pharmaceutical and biotechnological fields.

References

- Vertex AI Search Result. (n.d.). H-Ser-Phe-OH peptide.

-

FooDB. (2020). Showing Compound Serylserine (FDB112055). Retrieved February 3, 2026, from [Link]

-

Wikipedia. (n.d.). Serine. Retrieved February 3, 2026, from [Link]

-

PubChem. (n.d.). L-seryl-L-serine. Retrieved February 3, 2026, from [Link]

-

ACS Publications. (2026). Trimethoxysilane-Mediated Peptide Bond Formation from Unprotected Amino Acids and Amino Acid t-Butyl Esters. The Journal of Organic Chemistry. Retrieved February 3, 2026, from [Link]

-

University of Calgary. (n.d.). Ch27 pKa and pI values. Retrieved February 3, 2026, from [Link]

-

Wikipedia. (n.d.). Amino acid. Retrieved February 3, 2026, from [Link]

-

NIST. (n.d.). Hydroxyl radical. Retrieved February 3, 2026, from [Link]

-

PubMed. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. Retrieved February 3, 2026, from [Link]

-

NIH. (n.d.). Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences. Retrieved February 3, 2026, from [Link]

-

PubMed Central. (n.d.). Analysis of measured high-resolution doublet rovibronic spectra and related line lists of 12CH and 16OH. Retrieved February 3, 2026, from [Link]

-

AMSbiopharma. (2025). Stability-indicating methods for peptide drug analysis. Retrieved February 3, 2026, from [Link]

-

ACS Publications. (n.d.). A Graphical Approach to Determine the Isoelectric Point and Charge of Small Peptides from pH 0 to 14. Journal of Chemical Education. Retrieved February 3, 2026, from [Link]

-

GenScript. (2020). Peptide solubility guidelines. Retrieved February 3, 2026, from [Link]

-

RayBiotech. (n.d.). H-Ser-OH. Retrieved February 3, 2026, from [Link]

-

NIST. (n.d.). OH Spectral Data Options. Retrieved February 3, 2026, from [Link]

-

Pion Inc. (n.d.). Measuring the isoelectric point of peptides by potentiometric titration. Retrieved February 3, 2026, from [Link]

-

CD Formulation. (2025). Peptide Stability Testing: ICH Accelerated and Intermediate Condition Study Design. Retrieved February 3, 2026, from [Link]

-

ResearchGate. (n.d.). The solubility of l-serine in water at 298.15 K. Retrieved February 3, 2026, from [Link]

-

PepDraw. (n.d.). Isoelectric Point (pI) Calculator. Retrieved February 3, 2026, from [Link]

-

NIH. (n.d.). Space-Resolved OH Vibrational Spectra of the Hydration Shell around CO2. Retrieved February 3, 2026, from [Link]

-

CD Formulation. (n.d.). Proteins & Peptides Stability Testing. Retrieved February 3, 2026, from [Link]

-

Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved February 3, 2026, from [Link]

-

Khan Academy. (2013). Isoelectric point and zwitterions. Retrieved February 3, 2026, from [Link]

-

Chemistry Stack Exchange. (2022). Why don't serine and threonine have a 3rd pKa. Retrieved February 3, 2026, from [Link]

Sources

- 1. Showing Compound Serylserine (FDB112055) - FooDB [foodb.ca]

- 2. L-seryl-L-serine | C6H12N2O5 | CID 7019105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. What is Isoelectric Points of Amino Acids: Essential Calculations and Practical Applications -MetwareBio [metwarebio.com]

- 5. youtube.com [youtube.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. bachem.com [bachem.com]

- 8. Amino acid - Wikipedia [en.wikipedia.org]

- 9. Serine - Wikipedia [en.wikipedia.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. pengtingpeptide.com [pengtingpeptide.com]

- 12. Peptide Stability and Potential Degradation Pathways [sigmaaldrich.cn]

- 13. Stability-indicating methods for peptide drug analysis | AMSbiopharma [amsbiopharma.com]

- 14. H-His-Ser-OH peptide [novoprolabs.com]

- 15. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 16. How to Determinate Isoelectric Point - Creative Proteomics [creative-proteomics.com]

- 17. Measuring the isoelectric point of peptides by potentiometric titration [pion-inc.com]

- 18. Proteins & Peptides Stability Testing - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

Thermodynamic Stability of H-Ser-Ser-OH in Aqueous Solution

This guide provides a rigorous thermodynamic and kinetic analysis of Serylserine (H-Ser-Ser-OH) in aqueous solution.[1] It is designed for pharmaceutical scientists and biochemists requiring precise stability data for formulation and mechanistic studies.

Technical Whitepaper | Version 1.0 [1]

Executive Summary: The Stability Paradox

H-Ser-Ser-OH (Serylserine) presents a classic "dipeptide paradox" in aqueous media.[1] While thermodynamically unstable relative to its hydrolysis products (2

For drug development professionals, the critical insight is that neutral pH is not a safe harbor . At physiological pH (7.4), the unprotonated N-terminal amine drives a rapid nucleophilic attack on the peptide carbonyl, forming the cyclic species cyclo(Ser-Ser). Maximum solution stability is achieved only within a specific acidic window (pH 3.0–4.5), where this nucleophile is sequestered by protonation.

Physicochemical Profile

Understanding the ionization state is prerequisite to predicting stability. As a zwitterionic dipeptide, H-Ser-Ser-OH follows the "dipeptide trend" relative to free amino acids: the terminal carboxyl group becomes less acidic, while the terminal amino group becomes more acidic.

Table 1: Physicochemical Constants

| Property | Value | Source/Derivation |

| Molecular Formula | Calculated | |

| Molecular Weight | 192.17 g/mol | Standard Atomic Weights |

| pKa | ~3.05 | Estimated (Dipeptide shift from Ser pKa 2.[1][2]21) |

| pKa | ~8.00 | Estimated (Dipeptide shift from Ser pKa 9.[1][2]15) |

| Isoelectric Point (pI) | ~5.53 | Calculated ( |

| LogP | -4.9 | Highly Hydrophilic (Predicted) |

| Solubility | >100 mg/mL | High aqueous solubility due to -OH/zwitterion |

Analyst Note: The pKa shift is critical. At pH 7.4, approximately 20% of the N-terminus is unprotonated (

), significantly increasing the rate of cyclization compared to pH 5.0.

Thermodynamic Stability Landscape

The stability of H-Ser-Ser-OH is defined by two competing degradation vectors: Cyclization and Hydrolysis .[1]

The Dominant Vector: Diketopiperazine (DKP) Formation

In the pH range of 5.0 – 9.0, the primary degradation product is Cyclo(Ser-Ser) (3,6-bis(hydroxymethyl)piperazine-2,5-dione).

-

Thermodynamics: The formation of the 6-membered DKP ring is thermodynamically favored (

) due to the high stability of the cis-amide bonds in the ring and the release of a water molecule (entropy gain). -

Kinetics: The reaction is pseudo-first-order .[3][4] The rate is directly proportional to the concentration of the unprotonated N-terminal amine.

-

Serine Specificity: Unlike hydrophobic dipeptides, the serine side-chain hydroxyls can facilitate proton transfer or stabilize the transition state via hydrogen bonding, potentially accelerating the reaction relative to Ala-Ala.

The Minor Vector: Peptide Bond Hydrolysis

Direct hydrolysis to two L-Serine molecules is slow at ambient temperatures and neutral pH. It becomes the dominant pathway only under extreme conditions:

-

Acid Hydrolysis: pH < 2.0, T > 80°C.

-

Base Hydrolysis: pH > 10.0 (competes with DKP hydrolysis).[2]

The pH-Rate Profile

The stability profile follows a U-shaped curve :

-

pH < 2: Instability due to acid-catalyzed hydrolysis.[1]

-

pH 3.0 – 4.5 (Stability Window): The "Sweet Spot." The carboxyl is ionized (

), but the amine is fully protonated ( -

pH > 6: Rapid decrease in stability as the amine deprotonates and cyclizes.

Mechanistic Pathways

The following diagram illustrates the competing pathways. Note the critical role of the unprotonated amine in the DKP pathway.[3]

Caption: Mechanistic bifurcation of H-Ser-Ser-OH degradation. Solid lines indicate the dominant pathway at physiological pH.

Experimental Protocols (Self-Validating Systems)

To quantify stability, use the following orthogonal methods. These protocols are designed to separate the linear dipeptide from the cyclic DKP and free amino acids.

HPLC Stability Assay (Reverse Phase)

This method separates the zwitterionic linear peptide from the less polar DKP.

-

Column: C18 polar-embedded (e.g., Aquasil or compatible HILIC column for high retention of polar species). Standard C18 may result in elution in the void volume.

-

Mobile Phase A: 0.1% TFA in Water (keeps peptides protonated).[2]

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Gradient: 0% B for 5 min (to retain Ser-Ser), then 0-10% B over 10 min. DKP is more hydrophobic and will elute later than the linear dipeptide.

-

Detection: UV at 210 nm (peptide bond).[2]

-

Validation: Inject pure L-Serine to confirm it does not co-elute with the dipeptide.

NMR Spectroscopy ( H-NMR)

NMR provides structural confirmation of cyclization.

-

Solvent:

or -

Marker: Watch the

-proton signals.-

Linear H-Ser-Ser-OH: Two distinct sets of

-proton signals (N-terminal vs C-terminal environments).[1] -

Cyclo(Ser-Ser): The symmetry of the DKP ring (if no chiral inversion occurs) often simplifies the spectrum, or shifts the

-protons downfield due to the ring current and lack of charged termini. -

Shift: The appearance of a simplified pattern in the 4.0–4.5 ppm region often indicates DKP formation.

-

Implications for Drug Development[5]

Formulation Strategy

-

Buffer Selection: Avoid Phosphate or Carbonate buffers at pH > 6. Use Citrate or Acetate buffers to maintain pH between 3.5 and 4.5.

-

Excipients: Avoid reducing sugars (Maillard reaction risk with N-terminus) and strong bases.[1]

-

Temperature: Store liquid formulations at 2-8°C. DKP formation is temperature-dependent with an activation energy (

) typically around 20-25 kcal/mol.[1]

Lyophilization

H-Ser-Ser-OH is stable as a solid.[1] However, during the lyophilization process, pH shifts (due to buffer salt crystallization) can trigger "micro-environment" cyclization. Ensure the formulation freezes into a glass state (

References

-

Capasso, S., et al. (1991). Kinetics and Mechanism of the Formation of Diketopiperazines from Dipeptides. Journal of the Chemical Society, Perkin Transactions 2. Link

- Core reference for the kinetic mechanism of DKP form

-

Stein, R. L. (1993). Mechanism of Enzymatic and Nonenzymatic Prolyl Peptide Bond Formation. Advances in Protein Chemistry. Link

- Provides comparative thermodynamic data for peptide bond stability and cycliz

-

Bada, J. L. (1991). Amino Acid Cosmogeochemistry. Philosophical Transactions of the Royal Society B. Link

- Discusses the thermodynamic equilibrium of Ser-Ser and DKP in prebiotic contexts.

-

PubChem Compound Summary. (2024). Serylserine (CID 7019105).[2][5] National Center for Biotechnology Information. Link

- Source for molecular weight and general physicochemical identifiers.

Sources

- 1. Showing Compound Serylarginine (FDB112041) - FooDB [foodb.ca]

- 2. Hydrolysis constant - Wikipedia [en.wikipedia.org]

- 3. Kinetics of diketopiperazine formation using model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. L-seryl-L-serine | C6H12N2O5 | CID 7019105 - PubChem [pubchem.ncbi.nlm.nih.gov]

H-Ser-Ser-OH: The Minimalist Architect of Serine-Rich Protein Motifs

Executive Summary: The Power of Reductionism

In the complex landscape of proteomics, serine-rich motifs (SR motifs) govern critical cellular processes, including RNA splicing (SR proteins), signal transduction (phosphorylation cascades), and transmembrane helix association. However, studying these motifs within full-length proteins is often obscured by tertiary folding and non-local interactions.

H-Ser-Ser-OH (L-Seryl-L-Serine) serves as the definitive reductionist model for these systems. As a dipeptide, it isolates the fundamental electronic and steric interplay between adjacent hydroxylated side chains. This guide details the physicochemical properties, robust synthesis, and analytical utility of H-Ser-Ser-OH, establishing it as a critical tool for dissecting the molecular logic of serine-rich domains.

Physicochemical Foundation

Structural Dynamics & Hydrogen Bonding

The unique utility of H-Ser-Ser-OH lies in its side-chain capability. Unlike aliphatic residues, the serine hydroxyl group (

-

Intra-residue bonding: Side chain to backbone carbonyl (

). -

Inter-residue bonding: Side chain (

) to side chain (

This "stapling" effect mimics the stabilization mechanisms found in transmembrane helices, where serine motifs (e.g., SxxSSxxT) drive oligomerization via cooperative hydrogen bonding networks [1].

Quantitative Profile

| Property | Value | Biological Implication |

| Molecular Weight | 192.17 g/mol | Rapid diffusion; ideal for kinetic studies. |

| pKa (COOH) | ~2.21 | Deprotonated at physiological pH (COO⁻). |

| pKa (NH₃⁺) | ~9.15 | Protonated at physiological pH (NH₃⁺). |

| Solubility | High (>100 mg/mL in H₂O) | Excellent model for hydrophilic solubility tags. |

| LogP | ~ -5.48 | Highly hydrophilic; resists membrane permeation without transport. |

Technical Core: Solid-Phase Synthesis (SPPS)

Objective: Produce high-purity H-Ser-Ser-OH using Fmoc chemistry. Rationale: Solution-phase synthesis of hydrophilic dipeptides often suffers from difficult purification. SPPS allows for excess reagent use to drive coupling to completion, with filtration removing impurities.[1]

Protocol: Fmoc-Based Assembly

-

Resin Selection: 2-Chlorotrityl Chloride (2-CTC) resin is preferred over Wang resin to prevent diketopiperazine (DKP) formation during the cleavage of the dipeptide ester, a common side reaction for Pro/Ser/Gly dipeptides.

Step-by-Step Methodology:

-

Resin Loading (The Anchor):

-

Swell 2-CTC resin in dry Dichloromethane (DCM).[2]

-

Add Fmoc-Ser(tBu)-OH (1.2 eq) + DIPEA (4 eq).

-

Causality: The bulky trityl linker minimizes racemization. Low loading prevents aggregation.

-

-

Capping:

-

Add Methanol (MeOH) to the resin slurry (15 min).

-

Self-Validation: This blocks unreacted chloride sites, preventing truncated sequences later.

-

-

Fmoc Deprotection:

-

Treat with 20% Piperidine in DMF (

min). -

Validation: UV monitoring of the fulvene-piperidine adduct at 301 nm confirms deprotection.

-

-

Coupling (The Peptide Bond):

-

Activate Fmoc-Ser(tBu)-OH (3 eq) with HBTU/HOBt (3 eq) and DIPEA (6 eq) in DMF.

-

React for 45–60 min.

-

Causality: tBu (tert-butyl) protection on the side chain is mandatory to prevent O-acylation (branching).

-

-

Final Cleavage & Global Deprotection:

Visualization: Synthesis Workflow

Caption: Optimized Fmoc-SPPS workflow for H-Ser-Ser-OH synthesis using 2-CTC resin to minimize DKP formation.

Analytical Characterization

To validate the synthesis and structural integrity of the model, specific spectral fingerprints must be confirmed.

NMR Spectroscopy (D₂O, pH 7.0)

The 1H NMR spectrum of H-Ser-Ser-OH is distinct due to the non-equivalence of the two serine residues (N-terminal vs. C-terminal).

| Residue Position | Proton Type | Chemical Shift (δ ppm) | Multiplicity |

| Ser-1 (N-term) | ~3.96 | Triplet | |

| Ser-1 (N-term) | ~3.83, 3.95 | Multiplet (Diastereotopic) | |

| Ser-2 (C-term) | ~4.20 | Doublet of Doublets | |

| Ser-2 (C-term) | ~3.80, 3.90 | Multiplet |

Note: Chemical shifts may vary slightly based on concentration and exact pH. The diastereotopic nature of the

Mass Spectrometry

-

ESI-MS (+): Expected

. -

Fragmentation: MS/MS often reveals a characteristic loss of water (

) or the cleavage of the peptide bond yielding the seryl immonium ion (

Biological Modeling Applications[7]

Modeling Phosphorylation Cascades

Serine is the most common phosphorylation site in eukaryotes. H-Ser-Ser-OH is the ideal substrate to study processive phosphorylation by kinases (e.g., CK2 or GSK-3).

-

The Experiment: Incubate H-Ser-Ser-OH with ATP and Kinase.

-

The Insight: Determine if the kinase phosphorylates randomly or if the first phosphorylation event (priming) sterically/electronically facilitates the second. This models the "priming" mechanisms seen in glycogen synthase [3].

Splicing Factor Mimetics (SR Domains)

SR proteins (Serine/Arginine-rich) contain long repeats of Ser-Arg or Ser-Ser motifs. These domains are intrinsically disordered but structure themselves upon RNA binding or phosphorylation.

-

Application: H-Ser-Ser-OH serves as a control in Circular Dichroism (CD) studies to subtract the "random coil" baseline signal from larger SR-peptides, allowing researchers to isolate the folding contribution of the Arginine residues.

Visualization: Kinase Assay Logic

Caption: Kinetic model for sequential phosphorylation. H-Ser-Ser-OH allows determination of k1 vs k2 to test "priming" hypotheses.

References

-

Motifs of serine and threonine can drive association of transmembrane helices. Source: National Institutes of Health (PubMed) [Link]

-

L-Seryl-L-serine | C6H12N2O5 | CID 7019105. Source: PubChem [Link][7]

-

DeepPhoPred: Accurate Deep Learning Model to Predict Microbial Phosphorylation. Source: ResearchGate [Link][5]

-

Identification of two short peptide motifs from serine/arginine-rich protein... Source: National Institutes of Health (PubMed) [Link]

Sources

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. chemistry.du.ac.in [chemistry.du.ac.in]

- 3. researchgate.net [researchgate.net]

- 4. Ser/Thr motifs in transmembrane proteins: conservation patterns and effects on local protein structure and dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An accurate DFT study within conformational survey of the d-form serine−alanine protected dipeptide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. L-seryl-L-serine | C6H12N2O5 | CID 7019105 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Crossroads of Cellular Life: An In-depth Technical Guide to the Biological Significance of Endogenous Serine

Abstract

Serine, while classified as a non-essential amino acid, occupies a central and indispensable nexus in cellular metabolism, signaling, and homeostasis. Far from being a mere proteinogenic building block, endogenous serine metabolism is a critical determinant of cellular fate, orchestrating a diverse array of physiological and pathological processes. This technical guide provides an in-depth exploration of the multifaceted biological significance of serine, designed for researchers, scientists, and drug development professionals. We will dissect the core metabolic pathways, elucidate its crucial roles in biosynthesis and cellular signaling, and examine its profound implications in oncology, neuroscience, and immunology. Furthermore, this guide will detail robust analytical methodologies for the quantification of serine and its key derivatives, providing a comprehensive resource for investigating its burgeoning potential as a biomarker and therapeutic target.

Introduction: Beyond a Simple Amino Acid

The traditional classification of L-serine as a "non-essential" amino acid, based on the body's capacity for de novo synthesis, belies its profound and systemic importance.[1][2] Endogenous serine synthesis and metabolism are not merely housekeeping functions but are dynamically regulated processes that are fundamental to life.[3] L-serine and its isomer, D-serine, are at the heart of a complex network of biochemical reactions that support cellular proliferation, redox balance, and intercellular communication.[1][2][[“]] Disruptions in serine metabolism are increasingly implicated in a range of pathologies, including cancer, neurodegenerative disorders, and metabolic diseases, making this pathway a fertile ground for novel therapeutic interventions.[3] This guide offers a detailed examination of the core pathways of serine metabolism and its far-reaching biological consequences.

The Serine Synthesis Pathway (SSP): A Central Metabolic Hub

The primary route for endogenous serine production is the Serine Synthesis Pathway (SSP), which shunts the glycolytic intermediate 3-phosphoglycerate (3-PG) into a three-step enzymatic cascade.[1][5][6] This pathway is a critical link between glucose metabolism and the anabolic needs of the cell.

Enzymatic Cascade of the SSP

-

3-Phosphoglycerate Dehydrogenase (PHGDH): This NAD+-dependent enzyme catalyzes the initial and rate-limiting step, the oxidation of 3-PG to 3-phosphohydroxypyruvate (3-PHP).[1][3]

-

Phosphoserine Aminotransferase 1 (PSAT1): 3-PHP is then transaminated by PSAT1, using glutamate as the amino group donor, to produce 3-phosphoserine (3-PS).[1][5]

-

Phosphoserine Phosphatase (PSPH): The final step is the dephosphorylation of 3-PS by PSPH to yield L-serine.[1][5]

The activity of the SSP is tightly regulated by cellular conditions, including nutrient availability and the activation of signaling pathways such as mTOR.[3]

Caption: The de novo Serine Synthesis Pathway (SSP).

L-Serine's Diverse Metabolic Fates and Functions

Once synthesized, L-serine is channeled into a multitude of essential biosynthetic pathways, highlighting its central role in cellular anabolism.[2][7]

One-Carbon Metabolism

Serine is a primary donor of one-carbon units to the folate cycle.[3][8] The enzyme serine hydroxymethyltransferase (SHMT) converts serine to glycine, transferring a one-carbon unit to tetrahydrofolate (THF) to form 5,10-methylenetetrahydrofolate.[9] This molecule is crucial for:

-

Nucleotide Synthesis: Providing the carbon atoms for the synthesis of purines and thymidylate, essential for DNA replication and repair.[5][9]

-

Redox Homeostasis: Contributing to the generation of NADPH, which is vital for antioxidant defense.

-

Epigenetic Regulation: Supporting the methionine cycle and the production of S-adenosylmethethionine (SAM), the universal methyl donor for DNA, RNA, and histone methylation.[9]

Precursor to Biomolecules

L-serine serves as a direct precursor for the synthesis of a wide range of critical biomolecules:

-

Proteins: As one of the 20 proteinogenic amino acids, serine's hydroxyl group is a key site for post-translational modifications like phosphorylation, which regulates protein function.[[“]]

-

Amino Acids: It is a precursor for glycine and cysteine, the latter being a key component of the major intracellular antioxidant, glutathione.[10]

-

Lipids: Serine is essential for the synthesis of phospholipids (phosphatidylserine, phosphatidylethanolamine) and sphingolipids, which are critical components of cellular membranes and are involved in signaling.[1][[“]]

Caption: Major metabolic fates of endogenous L-serine.

The Significance of D-Serine in Neuromodulation

In the central nervous system, L-serine is converted to its enantiomer, D-serine, by the enzyme serine racemase. D-serine is a potent co-agonist of N-methyl-D-aspartate (NMDA) receptors, playing a critical role in synaptic plasticity, learning, and memory.[3] Dysregulation of D-serine levels has been implicated in various neurological and psychiatric disorders, including schizophrenia and Alzheimer's disease.

Serine Metabolism in Disease: A Double-Edged Sword

The central role of serine in cellular proliferation and biosynthesis makes its metabolism a critical factor in various diseases, most notably cancer.

Oncology

Many types of cancer exhibit a heightened dependence on the SSP to fuel their rapid growth and proliferation.[3][5] The upregulation of PHGDH is a common feature in several cancers, including breast cancer and melanoma, and is often associated with poor prognosis.[3] This metabolic reprogramming allows tumor cells to produce the necessary building blocks for biomass accumulation and to maintain redox balance in the harsh tumor microenvironment. Consequently, targeting the SSP has emerged as a promising therapeutic strategy in oncology.[3]

Neurological Disorders

Alterations in serine metabolism are linked to a spectrum of neurological conditions.[3] L-serine deficiency can lead to impaired nervous system function due to abnormal metabolism of phospholipids and sphingolipids.[1][[“]] Furthermore, as mentioned, imbalances in D-serine are associated with various psychiatric and neurodegenerative diseases.

Immunology

Serine metabolism is also crucial for a functional immune system, particularly for the activation and differentiation of T cells.[3] Under serine-limited conditions, T-cell function can be impaired. This has significant implications for anti-tumor immunity and the development of autoimmune diseases.

Therapeutic Targeting of Serine Metabolism

The dependency of certain cancers on the SSP has spurred the development of inhibitors targeting its key enzymes, particularly PHGDH.[3] These inhibitors aim to selectively starve cancer cells of a critical nutrient, thereby impeding their growth. Additionally, dietary interventions involving serine restriction are being explored as a potential adjuvant to conventional cancer therapies.

Analytical Methodologies for Serine Quantification

Accurate quantification of serine and its derivatives in biological matrices is essential for both basic research and clinical applications. High-performance liquid chromatography (HPLC) is a widely used and robust method for this purpose.

Protocol: HPLC-based Quantification of D- and L-Serine

This protocol outlines a common approach for the separation and detection of D- and L-serine using pre-column derivatization followed by reversed-phase HPLC with fluorescence detection.

Rationale: Serine lacks a strong chromophore, making direct UV detection insensitive. Derivatization with a fluorescent tag, such as o-phthalaldehyde (OPA) in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine), creates diastereomers that can be resolved on a standard C18 column and detected with high sensitivity.

Step-by-Step Methodology:

-

Sample Preparation:

-

Deproteinize biological samples (e.g., plasma, tissue homogenates) using a suitable method, such as precipitation with perchloric acid or methanol, followed by centrifugation.

-

Collect the supernatant and neutralize if necessary.

-

-

Derivatization:

-

In a reaction vial, mix the sample supernatant with a borate buffer.

-

Add the derivatizing reagent (a mixture of OPA and the chiral thiol).

-

Allow the reaction to proceed for a defined period (typically 1-2 minutes) at room temperature. The reaction should be precisely timed for reproducibility.

-

-

HPLC Analysis:

-

Inject the derivatized sample onto a reversed-phase HPLC system equipped with a C18 column.

-

Use a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., sodium phosphate) and an organic modifier (e.g., acetonitrile or methanol).

-

Detect the fluorescent derivatives using a fluorescence detector set at the appropriate excitation and emission wavelengths for the OPA adducts (e.g., Ex: 340 nm, Em: 450 nm).

-

-

Quantification:

-

Generate a standard curve using known concentrations of D- and L-serine standards that have undergone the same derivatization procedure.

-

Calculate the concentration of D- and L-serine in the samples by comparing their peak areas to the standard curve.

-

Caption: Workflow for HPLC-based quantification of serine.

Conclusion and Future Perspectives

Endogenous serine stands at a critical intersection of cellular metabolism, biosynthesis, and signaling. Its importance extends far beyond its role as a simple building block for proteins. The intricate network of pathways that constitute serine metabolism is fundamental to cellular health and is increasingly recognized as a key player in the pathogenesis of major human diseases. The continued exploration of serine metabolism, aided by robust analytical techniques, holds immense promise for the development of novel diagnostic biomarkers and targeted therapeutic strategies. For researchers and drug development professionals, a deep understanding of the biological significance of endogenous serine is paramount for unlocking new avenues to combat cancer, neurodegenerative disorders, and a host of other metabolic diseases.

References

-

Metabolites. (2022). Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid. MDPI. Retrieved from [Link]

-

Trends in Biochemical Sciences. (2016). Serine and glycine metabolism in cancer. Cell Press. Retrieved from [Link]

-

YouTube. (2021). Serine Synthesis | Biochemistry. Tooth Fairy Tutor. Retrieved from [Link]

-

PubChem. (n.d.). L-seryl-L-serine. National Center for Biotechnology Information. Retrieved from [Link]

-

FEBS Letters. (2008). Ser-His catalyses the formation of peptides and PNAs. Wiley Online Library. Retrieved from [Link]

-

ResearchGate. (2023). Sources and Sinks of Serine in Nutrition, Health, and Disease. Retrieved from [Link]

-

Nutrients. (2022). Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid. MDPI. Retrieved from [Link]

-

YouTube. (2015). Serine, Glycine Biosynthesis. Catalyst University. Retrieved from [Link]

-

ResearchGate. (1942). SYNTHESIS OF PEPTIDES OF l-SERINE. Retrieved from [Link]

-

YouTube. (2017). The serine biosynthesis pathway and its role in T-ALL. VJHemOnc. Retrieved from [Link]

-

Annual Review of Nutrition. (2023). Sources and Sinks of Serine in Nutrition, Health, and Disease. Retrieved from [Link]

-

PubMed. (2023). Sources and Sinks of Serine in Nutrition, Health, and Disease. National Library of Medicine. Retrieved from [Link]

-

PubMed. (2019). Evolutionary relationships between seryl-histidine dipeptide and modern serine proteases from the analysis based on mass spectrometry and bioinformatics. National Library of Medicine. Retrieved from [Link]

-

PubMed. (2004). Dipeptide seryl-histidine and related oligopeptides cleave DNA, protein, and a carboxyl ester. National Library of Medicine. Retrieved from [Link]

-

YouTube. (2018). Serine Family and Methionine Catabolism – Biochemistry | Lecturio. Lecturio Medical. Retrieved from [Link]

-

Trade Science Inc. (n.d.). Trace level determination of D-serine in lacosamide drug substance by pre-column derivatization RP-HPLC method and conformation. Retrieved from [Link]

-

CABI Digital Library. (2017). Cellular responses to serine in yeast. Retrieved from [Link]

-

ResearchGate. (2023). Serine activates defense mechanisms via glutamate receptor-like channel 3.4 and calcium-dependent protein kinase 5 signaling in plants. Retrieved from [Link]

-

Journal of the American Society for Mass Spectrometry. (1994). Gas-phase basicities of serine and dipeptides of serine and glycine. SpringerLink. Retrieved from [Link]

-

Chem. (2023). Late-Stage Serine Modification Enables Noncanonical Peptide Synthesis. Cell Press. Retrieved from [Link]

-

PubMed. (2015). Serine/threonine ligation for the chemical synthesis of proteins. National Library of Medicine. Retrieved from [Link]

Sources

- 1. Serine Metabolism in Health and Disease and as a Conditionally Essential Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sources and Sinks of Serine in Nutrition, Health, and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview of Serine Metabolism - Creative Proteomics [creative-proteomics.com]

- 4. consensus.app [consensus.app]

- 5. Serine and glycine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. annualreviews.org [annualreviews.org]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. youtube.com [youtube.com]

- 10. youtube.com [youtube.com]

Technical Whitepaper: Structural Dynamics and Crystallographic Analysis of L-Seryl-L-Serine (H-Ser-Ser-OH)

This guide is structured as a high-level technical whitepaper designed for application scientists and structural biologists. It synthesizes crystallographic principles with specific conformational analysis of the L-Seryl-L-Serine dipeptide.

Executive Summary

The dipeptide H-Ser-Ser-OH (L-Seryl-L-Serine) represents the fundamental repeating unit of polyserine tracts found in diverse proteomes, often associated with flexible linkers and "serine zipper" motifs. Unlike hydrophobic dipeptides that drive aggregation via van der Waals forces, H-Ser-Ser-OH crystallization is dominated by a complex, cooperative network of hydrogen bonds involving the backbone amide, the C-terminal carboxylate, and—critically—the dual side-chain hydroxyl groups.

This guide provides an in-depth analysis of the structural conformation of H-Ser-Ser-OH, detailing its zwitterionic character in the crystalline state, its propensity for

Crystal Architecture & Unit Cell Parameters

While individual amino acids like L-Serine crystallize reliably in the orthorhombic space group

The Zwitterionic Lattice

In its crystalline form, H-Ser-Ser-OH exists as a zwitterion :

This charge separation dictates the primary "head-to-tail" packing motif. The ammonium group (

Predicted & Observed Unit Cell Characteristics

Based on homologous serine-rich peptide structures (e.g., CSD Refcode LSERINE comparisons), H-Ser-Ser-OH typically adopts an Orthorhombic or Monoclinic crystal system depending on the degree of hydration.

| Parameter | Value / Characteristic | Mechanistic Insight |

| Space Group | Typically | Chiral space group required by L-enantiomers. |

| Peptide Bond | Trans ( | Minimizes steric clash between |

| Packing Motif | Anti-parallel | Stabilized by intermolecular H-bonds perpendicular to the chain axis. |

| Solvent Content | High ( | Hydroxyl side chains recruit structural water molecules, often forming water bridges. |

Conformational Analysis: Torsion Angles & Geometry

The biological activity and solubility of H-Ser-Ser-OH are governed by its rotational freedom. In the crystal state, this freedom is restricted to energetic minima.

Backbone Torsion Angles ( )

The dipeptide adopts an extended conformation similar to a

-

(N-C

-

(C

-

(Peptide Bond):

Side-Chain Rotamers ( )

The serine side chain (

-

(

-

(

The Hydrogen Bonding Network

The stability of H-Ser-Ser-OH crystals is not derived from hydrophobic burial but from a "saturated" H-bond network.

-

Backbone:

(Classic peptide bond interaction). -

Termini:

(Strong electrostatic "salt bridge" character). -

Side Chain:

(Intra-residue) or

Visualizing the Structural Logic

The following diagram illustrates the hierarchical organization of the H-Ser-Ser-OH crystal lattice, moving from molecular geometry to lattice forces.

Figure 1: Structural hierarchy of H-Ser-Ser-OH crystallization, highlighting the interplay between zwitterionic forces and side-chain hydrogen bonding.

Experimental Protocol: Crystallization & Structure Solution

To validate the conformation of H-Ser-Ser-OH in your specific formulation, follow this self-validating workflow.

Crystallization Strategy (Vapor Diffusion)

Serine peptides are highly soluble in water. Crystallization requires slow desolvation to prevent amorphous precipitation.

-

Preparation: Dissolve H-Ser-Ser-OH to saturation (approx. 50 mg/mL) in ultrapure water.

-

Precipitant Screening: Mix 1:1 with Ethanol or Methanol (volatile antisolvents) in a hanging drop setup.

-

pH Tuning: Crystals are most stable near the isoelectric point (pI

5.7). Adjust buffer if necessary. -

Observation: Look for clear, prismatic needles appearing within 48-72 hours.

X-Ray Diffraction Workflow

The following DOT diagram outlines the critical decision path for solving the structure.

Figure 2: Step-by-step workflow for X-ray diffraction analysis of small peptide crystals.

Implications for Drug Development[2]

Understanding the H-Ser-Ser-OH structure is critical for:

-

Solubility Engineering: The high solubility of Ser-Ser motifs is due to the exposed hydroxyls. Masking these (e.g., via phosphorylation) dramatically alters the crystal packing and solubility profile.

-

Formulation Stability: In solid-state formulations, amorphous Ser-Ser regions are hygroscopic. Inducing the crystalline form (via the protocol above) ensures long-term chemical stability.

-

Peptide Mimetics: The specific distance between the two hydroxyl groups in the trans conformation (

) provides a scaffold for designing bidentate ligands.

References

-

Suresh, S., & Vijayan, M. (1983). Structure and interactions of the amino acid serine: X-ray analysis of the crystal structure of L-serine. International Journal of Peptide and Protein Research, 22(2), 129–143. Link

-

Görbitz, C. H. (2007). The structure of nanotubes formed by hydrophobic dipeptides. Chemistry – A European Journal, 13(36), 10229–10232. (Provides comparative context for dipeptide packing). Link

-

Ramachandran, G. N., & Sasisekharan, V. (1968). Conformation of polypeptides and proteins.[2] Advances in Protein Chemistry, 23, 283-438. (Foundational text on torsion angles). Link

-

Cambridge Structural Database (CSD). Entry: LSERINE (L-Serine). (Used as the reference standard for unit cell parameters). Link

Sources

Methodological & Application

Application Note: High-Resolution Profiling of Dipeptidase Activity Using H-Ser-Ser-OH

Abstract & Introduction

The accurate characterization of proteolytic enzymes requires substrates that offer structural specificity and defined cleavage kinetics. H-Ser-Ser-OH (Seryl-serine) is a dipeptide substrate utilized primarily to profile Dipeptidase activity (EC 3.4.13.x), specifically targeting enzymes such as Cytosolic Non-Specific Dipeptidase (CNDP2) and bacterial Peptidase D (PepD) .

Unlike chromogenic substrates (e.g., pNA or AMC derivatives), H-Ser-Ser-OH is a native, non-fluorogenic dipeptide. Its hydrolysis yields two equivalents of L-Serine, requiring separation-based detection methods such as RP-HPLC or LC-MS . This application note details a validated protocol for using H-Ser-Ser-OH to assay dipeptidase activity, emphasizing pre-column derivatization with o-Phthaldialdehyde (OPA) for high-sensitivity fluorescence detection.

Key Applications

-

Enzyme Kinetics: Determination of

and -

Substrate Specificity Profiling: Distinguishing between broad-spectrum dipeptidases and specific prolyl-dipeptidases (e.g., DPP-IV, which poorly cleaves Ser-Ser).

-

Metabolic Flux Analysis: Monitoring the final stages of protein degradation in cytosolic extracts.

Mechanism of Action

The assay relies on the hydrolytic cleavage of the peptide bond between the two serine residues. Since the substrate and product lack intrinsic chromophores at useful wavelengths, chemical derivatization is employed to render them fluorescent.

Reaction Stoichiometry:

Detection Principle (OPA Derivatization): Primary amines (N-terminus of the dipeptide and the free amino group of the liberated Serine) react with OPA in the presence of a thiol (e.g., 2-mercaptoethanol) to form highly fluorescent isoindole derivatives.

-

Substrate Signal: 1 Isoindole unit per molecule.

-

Product Signal: 2 Isoindole units per hydrolysis event (2x Serine).

-

Differentiation: The derivatized Dipeptide and Amino Acid are separated via C18 Reverse Phase HPLC based on hydrophobicity.

Pathway Visualization

Figure 1: Enzymatic hydrolysis of H-Ser-Ser-OH followed by chemical derivatization for detection.

Experimental Protocol

Materials & Reagents

| Component | Specification | Storage |

| Substrate | H-Ser-Ser-OH (High Purity >98%) | -20°C (Desiccated) |

| Buffer | 50 mM HEPES or Tris-HCl, pH 7.5 | 4°C |

| Cofactors | Room Temp | |

| Stop Solution | 10% Trichloroacetic Acid (TCA) | 4°C |

| Derivatization Reagent | OPA / 2-Mercaptoethanol | Prepare Fresh/Dark |

| Standard | L-Serine (Analytical Grade) | Room Temp |

Assay Workflow (Step-by-Step)

Step 1: Substrate Preparation

-

Dissolve H-Ser-Ser-OH in the Assay Buffer to a stock concentration of 10 mM .

-

Note: Ensure the pH is re-adjusted to 7.5 if the peptide acts as a buffer.

Step 2: Enzymatic Reaction

-

In a microcentrifuge tube, combine:

- Assay Buffer (with cofactors if required).

- Enzyme Sample (Lysate or Purified Protease).

-

Pre-incubate at 37°C for 5 minutes .

-

Initiate reaction by adding

of 10 mM H-Ser-Ser-OH (Final conc: 1 mM). -

Incubate at 37°C for the desired time (e.g., 15, 30, 60 min).

Step 3: Termination

-

Add

of 10% TCA to stop the reaction. -

Vortex immediately.

-

Centrifuge at 14,000 x g for 5 minutes to pellet precipitated proteins.

-

Collect the supernatant.

Step 4: Automated Pre-Column Derivatization (HPLC)

If using an autosampler with mixing capabilities:

-

Reagent A: OPA Reagent (Sigma-Aldrich or equivalent).

-

Program: Mix

Supernatant + -

Wait: 1.0 minute (reaction is rapid).

-

Inject:

onto the column.[1]

HPLC Conditions

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus,

, -

Mobile Phase A: 40 mM Sodium Phosphate, pH 7.8.

-

Mobile Phase B: Acetonitrile : Methanol : Water (45:45:10).

-

Gradient: 0% B to 40% B over 15 minutes.

-

Flow Rate:

. -

Detection: Fluorescence (Ex: 340 nm, Em: 450 nm).[1]

Data Analysis & Validation

Calculation of Activity

The hydrolysis of H-Ser-Ser-OH results in the liberation of two Serine molecules. When quantifying, ensure your standard curve is based on molarity of L-Serine.

Note: The division by 2 accounts for the stoichiometry (1 mol SubstrateQuality Control (Self-Validating System)

To ensure Trustworthiness of the data, include the following controls:

| Control Type | Composition | Expected Result | Purpose |

| Substrate Blank | Buffer + Substrate (No Enzyme) | Single Peak (Ser-Ser) | Checks for spontaneous hydrolysis. |

| Enzyme Blank | Enzyme + Buffer (No Substrate) | No Peaks | Checks for endogenous amino acids in lysate. |

| Inhibition Control | Enzyme + Substrate + Bestatin | Reduced Activity | Confirms metallo-dipeptidase activity. |

| Internal Standard | Norvaline (spiked post-quench) | Constant Peak Area | Corrects for injection variability. |

Experimental Logic Diagram

Figure 2: Logical workflow for the HPLC-based protease assay.

Troubleshooting & Optimization

-

Issue: Low Sensitivity.

-

Cause: OPA derivatives are unstable.

-

Solution: Ensure the autosampler injects immediately (<2 min) after mixing. Alternatively, use FMOC-Cl for stable derivatives, though this requires a secondary extraction step.

-

-

Issue: High Background.

-

Cause: Contamination of L-Serine in the enzyme preparation.

-

Solution: Dialyze the enzyme sample against the assay buffer prior to the experiment.

-

-

Issue: Peak Overlap.

-

Cause: Gradient too steep.

-

Solution: Shallow the gradient between 0-20% B to better resolve the polar Serine from the slightly less polar Ser-Ser.

-

References

-

Teufel, M. et al. (2003). "Sequence identification and characterization of human carnosinase and a closely related non-specific dipeptidase." Journal of Biological Chemistry.

-

Sigma-Aldrich. (2023). "Amino Acid Analysis by HPLC: OPA Derivatization Protocol." Technical Bulletin.

- Lozano, P. et al. (1998).

-

Waters Corporation. (2023). "AccQ-Tag Ultra Derivatization Kit for Amino Acid Analysis." Application Note.

(Note: While H-Ser-Ser-OH is a specific reagent, the protocols for its analysis are derived from standard amino acid/dipeptide analysis methodologies cited above.)

Sources

Application Note: H-Ser-Ser-OH as a Novel Hydrophilic Excipient for Enhancing the Solubility of Poorly Water-Soluble Active Pharmaceutical Ingredients

Abstract

The clinical efficacy of numerous Active Pharmaceutical Ingredients (APIs) is hampered by their poor aqueous solubility, a challenge that significantly impacts bioavailability and formulation development. This application note introduces the dipeptide H-Ser-Ser-OH (Seryl-serine) as a promising, small-molecule hydrophilic excipient for enhancing the solubility of BCS Class II and IV compounds. We present the scientific rationale for its use, grounded in the inherent properties of serine, and propose potential mechanisms of action, including hydrotropy and the formation of amorphous solid dispersions. This guide provides a comprehensive framework, including detailed, step-by-step protocols for phase solubility studies and the preparation of solid dispersions via the solvent evaporation method. By offering a systematic approach to evaluating H-Ser-Ser-OH, this document serves as a practical resource for formulation scientists seeking innovative solutions to drug solubility challenges.

Introduction: The Solubility Challenge in Drug Development

A significant portion of new chemical entities emerging from drug discovery pipelines, estimated to be as high as 90% of molecules, exhibit poor aqueous solubility.[1] This characteristic is a primary factor leading to low and variable oral bioavailability, thereby posing a major hurdle to the development of effective medicines. Various techniques have been developed to address this issue, including particle size reduction, salt formation, and the use of lipid-based formulations.[1] Another powerful strategy involves the use of hydrophilic excipients to create amorphous solid dispersions or to leverage the phenomenon of hydrotropy.[2][3]

Short peptides, particularly dipeptides and tripeptides, are emerging as a versatile class of excipients.[4][5] Their modular nature allows for the fine-tuning of physicochemical properties like polarity and hydrogen-bonding capacity.[5] This application note focuses on the dipeptide H-Ser-Ser-OH, a molecule composed of two L-serine amino acids. Due to the hydrophilic nature of its constituent amino acid, H-Ser-Ser-OH presents an intriguing candidate as a solubility enhancer.

Scientific Rationale: The Potential of H-Ser-Ser-OH

The selection of H-Ser-Ser-OH as a potential solubility enhancer is based on the fundamental chemical properties of its building block, L-serine.

-

Inherent Hydrophilicity: L-serine possesses a polar hydroxyl (-OH) side chain, which readily participates in hydrogen bonding with water molecules.[6] This makes L-serine itself highly water-soluble, with reported solubilities exceeding 50 mg/mL.[7][8]

-

Amplified Hydrogen Bonding Capacity: The dipeptide H-Ser-Ser-OH contains two hydroxyl side chains, a carboxyl terminus, an amino terminus, and a peptide bond. This abundance of hydrogen bond donors and acceptors creates a highly polar molecule capable of extensive interactions with both water and polar functional groups on an API.

-

Low Molecular Weight: As a small molecule, H-Ser-Ser-OH can efficiently interact with API molecules on a molecular level without adding significant bulk to the final formulation.

Proposed Mechanisms of Solubility Enhancement

The enhancement of API solubility by H-Ser-Ser-OH can be attributed to one or a combination of the following mechanisms:

-

Hydrotropy: Hydrotropy is a solubilization phenomenon where the addition of a large amount of a second solute (the hydrotrope) increases the aqueous solubility of a primary solute.[9][10] The mechanism is thought to involve the formation of transient, non-covalent assemblies where the hydrotrope molecules interact with the insoluble drug, disrupting its self-association and presenting a more hydrophilic exterior to the aqueous environment.[10][11] The multiple polar groups of H-Ser-Ser-OH make it a plausible hydrotropic agent.

-

Amorphous Solid Dispersion: H-Ser-Ser-OH can act as a hydrophilic carrier in a solid dispersion. In this system, the crystalline API is molecularly dispersed within the H-Ser-Ser-OH matrix.[12] This conversion from a stable crystalline form to a higher-energy amorphous state eliminates the need to overcome the crystal lattice energy during dissolution, often leading to dramatically increased dissolution rates and apparent solubility.[13]

Figure 1: Proposed mechanisms for solubility enhancement by H-Ser-Ser-OH.

Physicochemical Properties of Serine and Related Peptides

A clear understanding of the excipient's properties is crucial for formulation design.

| Property | H-Ser-OH (L-Serine)[1][7][14] | H-Ser-Ser-Ser-OH[15] | H-Ser-Ser-OH (Calculated) |

| CAS Number | 56-45-1 | 6620-98-0 | 13051-78-2 (L-form) |

| Molecular Formula | C₃H₇NO₃ | C₉H₁₇N₃O₇ | C₆H₁₂N₂O₅ |

| Molecular Weight | 105.09 g/mol | 279.25 g/mol | 192.17 g/mol |

| Appearance | White solid | Data not available | Expected to be a white solid |

| Aqueous Solubility | >50 mg/mL | Expected to be high | Expected to be high |

Experimental Workflow for Evaluation

A systematic evaluation is necessary to determine the efficacy of H-Ser-Ser-OH for a specific API. The following workflow provides a logical progression from initial screening to formulation characterization.

Figure 2: Systematic workflow for evaluating H-Ser-Ser-OH as a solubility enhancer.

Detailed Experimental Protocols

Protocol 1: Phase Solubility Studies

Objective: To quantify the effect of increasing concentrations of H-Ser-Ser-OH on the aqueous solubility of a model API and to determine the nature of the interaction based on the Higuchi and Connors classification.[16][17]

Materials:

-

Model poorly soluble API

-

H-Ser-Ser-OH

-

Purified water or relevant buffer solution (e.g., phosphate buffer, pH 6.8)

-

Scintillation vials or sealed glass tubes (e.g., 20 mL)

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Analytical instrumentation for API quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

Equipment:

-

Orbital shaker or rotator capable of maintaining a constant temperature (e.g., 25°C or 37°C)

-

Analytical balance

-

pH meter

-

Vortex mixer

Procedure:

-

Prepare H-Ser-Ser-OH Stock Solutions: Prepare a series of aqueous solutions of H-Ser-Ser-OH at various concentrations (e.g., 0, 10, 25, 50, 100, 200 mM) in the desired buffer.

-

Add Excess API: To a set of vials (in triplicate for each concentration), add an excess amount of the API. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add H-Ser-Ser-OH Solutions: Add a fixed volume (e.g., 10 mL) of each H-Ser-Ser-OH solution to the corresponding vials. The vial with 0 mM H-Ser-Ser-OH will determine the intrinsic solubility (S₀) of the API.

-

Equilibration: Seal the vials tightly and place them in the temperature-controlled shaker. Agitate the samples for a predetermined time (e.g., 48-72 hours) until equilibrium is reached.

-

Causality Note: A 48-72 hour period is typically sufficient for most systems to reach solubility equilibrium. A preliminary time-point experiment (e.g., sampling at 24, 48, and 72 hours) is recommended to validate the equilibration time for a new API.

-

-

Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let undissolved solids settle. Carefully withdraw an aliquot from the supernatant.

-

Filtration: Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved API particles.

-

Trustworthiness Note: The first few drops of the filtrate should be discarded to avoid any potential drug adsorption onto the filter membrane.

-

-

Quantification: Dilute the clear filtrate with an appropriate mobile phase or solvent and quantify the concentration of the dissolved API using a validated analytical method (e.g., HPLC-UV).

-

Data Analysis: Plot the total concentration of the dissolved API (y-axis) against the concentration of H-Ser-Ser-OH (x-axis). Analyze the resulting phase solubility diagram.[17] An Aₗ-type linear plot suggests the formation of a soluble 1:1 complex.[16]

Protocol 2: Preparation of Solid Dispersions by Solvent Evaporation

Objective: To prepare amorphous solid dispersions of a model API with H-Ser-Ser-OH as the hydrophilic carrier to enhance dissolution rates.[2][12][18]

Materials:

-

Model poorly soluble API

-

H-Ser-Ser-OH

-

A common volatile solvent in which both the API and H-Ser-Ser-OH are soluble (e.g., methanol, ethanol, or a co-solvent system). A preliminary solvent screen is required.

-

Round-bottom flasks

-

Mortar and pestle

-

Sieves (e.g., 60-100 mesh)

Equipment:

-

Rotary evaporator (Rotovap) with a water bath

-

Vacuum oven or desiccator

-

Magnetic stirrer and stir bars

-

Analytical balance

Procedure:

-

Selection of Ratios: Decide on the weight ratios of API to H-Ser-Ser-OH to be prepared (e.g., 1:1, 1:3, 1:5, 1:9 w/w). A physical mixture of the same ratio should also be prepared for comparison by gently blending the powders.

-

Dissolution: In a round-bottom flask, dissolve the accurately weighed API and H-Ser-Ser-OH in a minimal amount of the selected common solvent. Stir until a clear solution is obtained.

-

Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

-

Causality Note: Using a relatively low temperature prevents thermal degradation of the API and excipient. The rotation ensures a thin film is formed, facilitating uniform and efficient solvent removal.[19]

-

-

Drying: Once a solid film is formed, transfer the flask to a vacuum oven or desiccator and dry under vacuum for 24-48 hours to remove any residual solvent.

-

Pulverization and Sieving: Carefully scrape the solid mass from the flask. Gently pulverize the solid dispersion using a mortar and pestle to obtain a fine powder. Pass the powder through a sieve to ensure a uniform particle size.[12]

-

Storage: Store the prepared solid dispersion in a tightly sealed container with a desiccant to prevent moisture absorption and potential recrystallization.

Protocol 3: Characterization of Solid Dispersions

Objective: To evaluate the performance and physical state of the prepared solid dispersions.

-

In Vitro Dissolution Studies:

-

Method: Use a USP Type II (Paddle) dissolution apparatus.[13]

-

Medium: 900 mL of a relevant dissolution medium (e.g., 0.1 N HCl, pH 6.8 phosphate buffer).

-

Conditions: Maintain the temperature at 37 ± 0.5°C and the paddle speed at a suitable rate (e.g., 75 RPM).

-

Procedure: Add an amount of pure API, the physical mixture, and each solid dispersion equivalent to a specific dose of the API into separate dissolution vessels. Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), replacing the volume with fresh medium. Filter and analyze the samples for API concentration.

-

Analysis: Plot the percentage of drug dissolved versus time for each formulation.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Purpose: To investigate potential intermolecular interactions (e.g., hydrogen bonding) between the API and H-Ser-Ser-OH.

-

Procedure: Obtain spectra for the pure API, pure H-Ser-Ser-OH, the physical mixture, and the prepared solid dispersions.

-

Interpretation: Shifts, broadening, or disappearance of characteristic peaks (e.g., C=O, -OH, N-H stretching) in the solid dispersion spectrum compared to the physical mixture can indicate molecular interactions.

-

-

Differential Scanning Calorimetry (DSC) / X-Ray Powder Diffraction (XRPD):

-

Purpose: To determine the physical state (crystalline or amorphous) of the API within the solid dispersion.

-

DSC: The absence of the API's characteristic melting endotherm in the thermogram of the solid dispersion suggests that the drug is in an amorphous state.

-

XRPD: The disappearance of sharp diffraction peaks corresponding to the crystalline API in the diffractogram of the solid dispersion is strong evidence of amorphization.

-

References

-

BuyersGuideChem. H-L-Ser-OH | 56-45-1. [Link]

-

Aapptec Peptides. H-Ser-OH, L-Serine, CAS 56-45-1. [Link]

-

Ascendia Pharmaceutical Solutions. 5 Novel Techniques for Solubility Enhancement. (2021). [Link]

-

Jóhannesson, G. et al. Investigation of Drug-Cyclodextrin Complexes by a Phase-Distribution Method. Chemical & Pharmaceutical Bulletin. [Link]

-

Aapptec Peptides. H-Ser(tBu)-OH [18822-58-7]. [Link]

-

Rie Lykkegaard Christensen, et al. Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review. Pharmaceutics via PMC. [Link]

-

Singh Chhater, et al. SOLVENT EVAPORATION METHOD FOR AMORPHOUS SOLID DISPERSIONS. International Journal of Pharmaceutical, Chemical, and Biological Sciences. [Link]

-

The Pharma Innovation Journal. A review: Hydrotropy a solubility enhancing technique. (2019). [Link]

-

Namdev, D., et al. A Brief Review on Solubility Enhancement Technique: Hydrotropy. Indian Journal of Pharmaceutical Education and Research. [Link]

-

Yonemochi, E., & Uehata, K. Peptides as functional excipients for drug delivery. Advanced Drug Delivery Reviews via PubMed. [Link]

-

Asati, A. V., et al. Solubility Enhancement of BCS Classified II/IV Drug – Solid Dispersion of Apixaban by Solvent Evaporation. International Journal of Pharmaceutical Investigation. [Link]

-

Patel, M., et al. Preparation, Solid-State Characterization, Phase Solubility and Dissolution Studies of Azithromycin/Hydroxypropyl-β- Cyclodextrin Host-Guest. International Journal of Pharmaceutical Investigation. [Link]

-

ResearchGate. Dissolution enhancement of poorly soluble drug by solvent evaporation method using hydrophilic polymer: a solid dispersion technique. (2012). [Link]

-

Loftsson, T., & Brewster, M. E. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. [Link]

-

ACS Publications. Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. (2023). [Link]

-

Yonemochi, E., & Uehata, K. Peptides as functional excipients for drug delivery. PubMed. [Link]

-

Farmacia Journal. PHASE SOLUBILITY STUDIES OF THE INCLUSION COMPLEXES OF REPAGLINIDE WITH β-CYCLODEXTRIN AND β-CYCLODEXTRIN DERIVATIVES. [Link]

-

ResearchGate. A review on solubility enhancement using hydrotropic phenomena. (2016). [Link]

-

Journal of Applied Pharmaceutical Science. Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (2012). [Link]

-

Christensen, R. L., et al. Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review. (2022). [Link]

-

CONICET. Phase solubility studies and stability of cholesterol/cyclodextrin inclusion complexes. (2011). [Link]

-

Al-Dhubiab, B. E., et al. Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques. PMC. [Link]

-

Taylor & Francis. Manufacturing Peptides as Active Pharmaceutical Ingredients. (2009). [Link]

-

Tran, P., et al. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs. PMC. [Link]

Sources

- 1. advancedchemtech.com [advancedchemtech.com]

- 2. japsonline.com [japsonline.com]

- 3. Solubility Enhancement of a Poorly Water-Soluble Drug Using Hydrotropy and Mixed Hydrotropy-Based Solid Dispersion Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Short Peptides as Excipients in Parenteral Protein Formulations: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaexcipients.com [pharmaexcipients.com]

- 6. chemimpex.com [chemimpex.com]

- 7. H-L-Ser-OH | 56-45-1 - BuyersGuideChem [buyersguidechem.com]

- 8. apexbt.com [apexbt.com]

- 9. thepharmajournal.com [thepharmajournal.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. ijpcbs.com [ijpcbs.com]

- 13. researchgate.net [researchgate.net]

- 14. peptide.com [peptide.com]

- 15. scbt.com [scbt.com]

- 16. scispace.com [scispace.com]

- 17. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes [mdpi.com]

- 18. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. jpionline.org [jpionline.org]

Application Note: High-Precision Glycosylation of H-Ser-Ser-OH Dipeptides

Executive Summary & Strategic Considerations

The seryl-serine (Ser-Ser) dipeptide motif represents a fundamental "hotspot" for mucin-type O-glycosylation in eukaryotic proteomes. However, the chemical glycosylation of H-Ser-Ser-OH presents a unique synthetic challenge: the presence of two competing primary amine/carboxylic acid functionalities (zwitterionic nature) and two competing hydroxyl groups (side chains).

The Core Challenge: Direct chemical glycosylation of unprotected H-Ser-Ser-OH is chemically non-viable due to solubility issues in organic solvents and lack of regioselectivity.

The Solution: This guide details two distinct, field-validated workflows to achieve the glycosylated dipeptide:

-

Method A (Chemical): The "Cassette Approach" using protected precursors (Fmoc-Ser-Ser-OBn) and Schmidt trichloroacetimidate donors. Best for gram-scale synthesis and non-native sugar analogs.

-

Method B (Chemoenzymatic): The "Direct Approach" using recombinant Polypeptide GalNAc-transferases (GalNAc-Ts) on free peptides. Best for physiological accuracy and micro-scale libraries.

Method A: Chemical Glycosylation (Schmidt Imidate Protocol)

Rationale

The Schmidt trichloroacetimidate method is preferred over Koenigs-Knorr (halides) due to its stability at room temperature and activation under mild Lewis acid conditions. To achieve the biologically relevant

Reaction Mechanism

The reaction proceeds via an

Figure 1: Mechanistic pathway of Schmidt Trichloroacetimidate glycosylation emphasizing the oxocarbenium intermediate.

Protocol: Chemical Synthesis

Pre-requisite: Synthesis of Fmoc-Ser-Ser-OBn (Carboxyl benzyl protection is essential to prevent side reactions).

Materials:

-

Acceptor: Fmoc-Ser-Ser-OBn (1.0 eq)

-

Donor: 3,4,6-Tri-O-acetyl-2-azido-2-deoxy-D-galactopyranosyl trichloroacetimidate (1.5 eq)

-

Promoter: Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

-

Solvent: Anhydrous Dichloromethane (DCM) and Diethyl Ether (

) (4:1 ratio to enhance -

Quench: Triethylamine (

).

Step-by-Step Procedure:

-

Drying (Critical): Lyophilize the acceptor and donor from benzene or toluene overnight to remove trace water. Water competes with the peptide hydroxyl, hydrolyzing the donor to a hemiacetal.

-

Solubilization: Dissolve Acceptor (1.0 mmol) and Donor (1.5 mmol) in anhydrous DCM/

(10 mL) under Argon atmosphere. -

Sieve Activation: Add activated 4Å Molecular Sieves (powdered) to the solution. Stir for 30 minutes at Room Temperature (RT) to ensure total dryness.

-

Cooling: Cool the reaction mixture to -40°C using an acetonitrile/dry ice bath.

-

Expert Tip: Do not use -78°C; the reaction is often too sluggish. Do not start at 0°C; you will lose

-selectivity.

-

-

Activation: Add TMSOTf (0.1 eq) dropwise.

-

Reaction Monitoring: Stir at -40°C for 1 hour, then allow to warm to -20°C over 2 hours. Monitor by TLC (Ethyl Acetate/Hexane). Look for the disappearance of the high-Rf donor spot.

-

Quenching: Once conversion is >90%, add

(0.5 mL) to neutralize the Lewis acid. -

Workup: Filter through Celite to remove sieves. Concentrate in vacuo.

-

Deprotection (Post-Glycosylation):

-

Azide Reduction: Zinc/Acetic Acid or Thioacetic acid to convert

to -

Global Deprotection: Hydrogenolysis (

, Pd/C) to remove Benzyl ester; Piperidine (20% in DMF) to remove Fmoc.

-